Dibutoxy(dicyclohexyl)stannane
Description
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Properties
CAS No. |
62060-26-8 |
|---|---|
Molecular Formula |
C20H40O2Sn |
Molecular Weight |
431.2 g/mol |
IUPAC Name |
dibutoxy(dicyclohexyl)stannane |
InChI |
InChI=1S/2C6H11.2C4H9O.Sn/c2*1-2-4-6-5-3-1;2*1-2-3-4-5;/h2*1H,2-6H2;2*2-4H2,1H3;/q;;2*-1;+2 |
InChI Key |
YLVZDKGIKGSBJH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCO[Sn](C1CCCCC1)(C2CCCCC2)OCCCC |
Origin of Product |
United States |
Synthesis Methodologies for Dibutoxy Dicyclohexyl Stannane
Organostannane Synthesis Approaches
Stannylation Reactions, including Palladium-Catalyzed Methods
Stannylation reactions involve the introduction of a triorganostannyl group onto an organic substrate. Palladium-catalyzed stannylation, a key transformation in this category, allows for the formation of C-Sn bonds with high efficiency and selectivity. nih.gov These reactions typically involve the coupling of an organic halide or triflate with a distannane (R₃Sn-SnR₃) or a triorganostannyl nucleophile in the presence of a palladium catalyst. sigmaaldrich.comorganic-chemistry.org The catalytic cycle often involves oxidative addition of the organic halide to the palladium(0) complex, followed by transmetalation with the organotin reagent and reductive elimination to yield the stannylated product and regenerate the catalyst. acs.orgnb.no The choice of ligands on the palladium catalyst is crucial for optimizing the reaction's scope and efficiency. nih.gov
Carbon-Tin (C-Sn) Coupling Reactions
Carbon-tin coupling reactions encompass a broader range of transformations that form C-Sn bonds. This includes the renowned Stille coupling, a palladium-catalyzed cross-coupling reaction between an organostannane and an organic halide or triflate. uobabylon.edu.iq While the Stille reaction is primarily used to form carbon-carbon bonds, the principles of transmetalation involved are central to many organotin syntheses. uobabylon.edu.iq The formation of the C-Sn bond itself can be considered a coupling reaction, for instance, in the reaction of a Grignard or organolithium reagent with a tin halide. wikipedia.orglupinepublishers.com
Alkylation of Tin Halides with Organometallic Reagents (e.g., Organolithium Compounds)
A classic and widely used method for the synthesis of organotin compounds is the alkylation of tin halides, most commonly tin tetrachloride (SnCl₄), with organometallic reagents such as Grignard reagents (RMgX) or organolithium compounds (RLi). wikipedia.orglupinepublishers.comlupinepublishers.com These reactions proceed via nucleophilic substitution at the tin center. The stoichiometry of the reaction can be controlled to produce tetraorganotins (R₄Sn), triorganotin halides (R₃SnX), diorganotin dihalides (R₂SnX₂), or monoorganotin trihalides (RSnX₃). wikipedia.org For the synthesis of dicyclohexyltin derivatives, dicyclohexylmagnesium or dicyclohexyllithium would be reacted with a tin tetrahalide. The general reaction is as follows:
2 R-M + SnX₄ → R₂SnX₂ + 2 MX (where M = Li, MgX)
The reactivity of organolithium reagents often leads to the formation of tetraalkylstannanes, but careful control of reaction conditions can favor the formation of partially alkylated products. organicchemistrydata.org
Insertion Methods in Organotin Synthesis
Insertion reactions provide another avenue for the formation of C-Sn bonds. This can involve the insertion of a carbene or a similar reactive species into a tin-hydride or tin-halogen bond. More commonly in organotin chemistry, insertion refers to the reaction of an unsaturated substrate, like an alkene or alkyne, with an organotin hydride (hydrostannylation). gelest.com This process, often catalyzed by radicals or transition metals, results in the addition of the tin hydride across the multiple bond, thereby forming a new C-Sn bond. gelest.com
Metathesis Methods in Organotin Synthesis
Metathesis in the context of organotin synthesis typically refers to salt metathesis or exchange reactions. orientjchem.org This is a common strategy for introducing functional groups onto the tin atom. For instance, an organotin halide can react with a sodium alkoxide to form an organotin alkoxide, with the concurrent precipitation of sodium halide. orientjchem.org This method is directly relevant to the final step in the synthesis of dibutoxy(dicyclohexyl)stannane. The term "metathesis" can also refer to olefin metathesis, a powerful carbon-carbon double bond forming reaction catalyzed by metal-alkylidene complexes, which is a distinct area of organometallic chemistry. fishersci.comnobelprize.org
Specific Synthetic Routes for this compound
The synthesis of this compound is logically approached in two main stages: first, the preparation of a suitable dicyclohexyltin precursor, typically dicyclohexyltin dichloride or dicyclohexyltin oxide, and second, the conversion of this precursor to the desired dibutoxy derivative.
A plausible and common route to dicyclohexyltin dichloride involves the alkylation of tin tetrachloride with a cyclohexyl Grignard reagent, cyclohexylmagnesium bromide.
Reaction Scheme for Dicyclohexyltin Dichloride Synthesis: SnCl₄ + 2 C₆H₁₁MgBr → (C₆H₁₁)₂SnCl₂ + 2 MgBrCl
Following the synthesis of the dihalide, it can be converted to the corresponding oxide, dicyclohexyltin oxide, by hydrolysis.
(C₆H₁₁)₂SnCl₂ + H₂O → (C₆H₁₁)₂SnO + 2 HCl
Alternatively, dicyclohexyltin dichloride can be directly converted to this compound by reaction with sodium butoxide in an appropriate solvent. This is a classic salt metathesis reaction.
Reaction Scheme for this compound Synthesis from Dichloride: (C₆H₁₁)₂SnCl₂ + 2 NaOBu → (C₆H₁₁)₂Sn(OBu)₂ + 2 NaCl
Another viable route involves the reaction of dicyclohexyltin oxide with butanol, often with azeotropic removal of water to drive the reaction to completion.
Reaction Scheme for this compound Synthesis from Oxide: (C₆H₁₁)₂SnO + 2 BuOH ⇌ (C₆H₁₁)₂Sn(OBu)₂ + H₂O
Below are tables detailing hypothetical reaction parameters for these synthetic steps, based on general procedures for analogous compounds found in the literature. It is important to note that specific experimental data for the synthesis of this compound was not found in the searched literature, and these tables represent educated estimations.
Table 1: Hypothetical Synthesis of Dicyclohexyltin Dichloride
| Parameter | Value |
|---|---|
| Reactant 1 | Tin Tetrachloride (SnCl₄) |
| Reactant 2 | Cyclohexylmagnesium Bromide (C₆H₁₁MgBr) |
| Solvent | Diethyl ether or Tetrahydrofuran (THF) |
| Temperature | 0 °C to reflux |
| Reaction Time | 2-4 hours |
| Work-up | Aqueous work-up, extraction, and distillation/recrystallization |
| Hypothetical Yield | 60-80% |
Table 2: Hypothetical Synthesis of this compound from Dichloride
| Parameter | Value |
|---|---|
| Reactant 1 | Dicyclohexyltin Dichloride ((C₆H₁₁)₂SnCl₂) |
| Reactant 2 | Sodium Butoxide (NaOBu) |
| Solvent | Toluene or Tetrahydrofuran (THF) |
| Temperature | Room temperature to reflux |
| Reaction Time | 4-12 hours |
| Work-up | Filtration of NaCl, solvent removal, and distillation under vacuum |
| Hypothetical Yield | 70-90% |
Table 3: Hypothetical Synthesis of this compound from Oxide
| Parameter | Value |
|---|---|
| Reactant 1 | Dicyclohexyltin Oxide ((C₆H₁₁)₂SnO) |
| Reactant 2 | n-Butanol (BuOH) |
| Solvent | Toluene or Xylene (for azeotropic removal of water) |
| Temperature | Reflux (with Dean-Stark trap) |
| Reaction Time | 4-8 hours |
| Work-up | Removal of solvent and excess alcohol, distillation under vacuum |
| Hypothetical Yield | >90% |
Precursor Selection and Chemical Transformations
The choice of precursors is critical and dictates the reaction conditions and potential byproducts. The two most probable starting materials for the dicyclohexyltin moiety are dicyclohexyltin dichloride or dicyclohexyltin oxide.
One potential route involves the reaction of dicyclohexyltin dichloride with a butoxide, typically sodium butoxide. This is a salt metathesis reaction where the chloride ligands on the tin atom are substituted by butoxy groups. The driving force for this reaction is the formation of a stable salt, sodium chloride, which can be removed from the reaction mixture.
A second, often more direct, method is the condensation reaction between dicyclohexyltin oxide and butanol. This reaction typically requires heating to drive off the water that is formed as a byproduct, often aided by a Dean-Stark apparatus to shift the equilibrium towards the product.
| Precursor 1 | Precursor 2 | Chemical Transformation | Byproduct |
| Dicyclohexyltin dichloride | Sodium butoxide | Salt Metathesis / Nucleophilic Substitution | Sodium chloride |
| Dicyclohexyltin oxide | n-Butanol | Condensation / Esterification | Water |
Optimization of Reaction Conditions for Yield and Purity
Optimizing the synthesis of this compound would focus on maximizing the yield of the desired product while minimizing impurities. Key parameters for optimization include temperature, reaction time, stoichiometry of reactants, and the potential use of a catalyst.
For the reaction involving dicyclohexyltin dichloride, ensuring the complete reaction with the butoxide is crucial to avoid mixed halo-alkoxy tin species. The stoichiometry would ideally be a slight excess of the sodium butoxide to drive the reaction to completion. The temperature would be managed to ensure a sufficient reaction rate without causing decomposition of the product.
In the case of the reaction with dicyclohexyltin oxide, the primary challenge is the efficient removal of water. The reaction temperature would need to be above the boiling point of the butanol-water azeotrope to facilitate its removal. While this reaction can be performed without a catalyst, acidic or basic catalysts could potentially accelerate the process, though their use would require additional purification steps.
The purification of the final product, this compound, would likely involve techniques such as distillation under reduced pressure to separate it from any unreacted starting materials or high-boiling byproducts. The purity would be assessed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and elemental analysis.
| Parameter | Effect on Yield and Purity | Considerations for Optimization |
| Temperature | Affects reaction rate and potential for side reactions or decomposition. | Balance reaction speed with product stability. For condensation, must be sufficient for water removal. |
| Reaction Time | Insufficient time leads to incomplete conversion; excessive time may promote side reactions. | Monitor reaction progress via techniques like TLC or GC to determine the optimal endpoint. |
| Stoichiometry | The molar ratio of precursors directly impacts conversion and potential for impurities. | A slight excess of the nucleophile (e.g., sodium butoxide) or alcohol can drive the reaction to completion. |
| Catalyst | Can increase reaction rate but may introduce impurities. | For the oxide route, an acid or base catalyst could be explored, but its removal must be considered. |
| Solvent | The choice of solvent can affect solubility of reactants and reaction temperature. | An inert, high-boiling solvent might be used to facilitate water removal in the condensation reaction. |
Due to the proprietary nature of many industrial chemical processes, detailed experimental procedures and optimization data for specific compounds like this compound are often held as trade secrets and not published. Therefore, the information presented here is based on established principles of organotin chemistry rather than on specific documented syntheses of the target compound.
Spectroscopic and Structural Characterization of Dibutoxy Dicyclohexyl Stannane
Advanced Spectroscopic Techniques for Organotin Compounds
The elucidation of the molecular structure of organotin compounds like Dibutoxy(dicyclohexyl)stannane would typically rely on a combination of spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the chemical environment of atomic nuclei. For an organotin compound, ¹H, ¹³C, and ¹¹⁹Sn NMR are the most informative.
¹H NMR spectroscopy would be used to identify the types and connectivity of protons in the dibutoxy and dicyclohexyl groups of the molecule. The chemical shifts, signal multiplicities (splitting patterns), and integration values of the proton signals would provide a complete picture of the proton framework. For this compound, one would expect to observe distinct signals for the protons of the butyl chains (-O-CH₂-CH₂-CH₂-CH₃) and the cyclohexyl rings. The protons on the carbons directly attached to the oxygen and tin atoms would exhibit characteristic chemical shifts.
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals would indicate the type of carbon (e.g., aliphatic, attached to an electronegative atom). The carbon atoms of the butoxy and cyclohexyl groups would resonate in predictable regions of the spectrum.
¹¹⁹Sn NMR spectroscopy is a highly valuable tool for the direct investigation of the tin center in organotin compounds. The chemical shift of the ¹¹⁹Sn nucleus is very sensitive to the coordination number of the tin atom and the nature of the substituents attached to it. This technique would provide crucial information about the geometry and electronic environment of the tin atom in this compound.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In the case of this compound, the IR spectrum would be expected to show characteristic absorption bands for the C-H bonds of the aliphatic butoxy and cyclohexyl groups. Crucially, the presence of strong bands corresponding to the Sn-O and Sn-C bonds would be key identifiers of the compound's structure. The absence of a broad O-H stretching band would confirm the formation of the dibutoxy derivative from a corresponding diol precursor.
X-ray Crystallography and Solid-State Structural Analysis
Identification of Intermolecular and Intramolecular Interactions in the Solid State:These interactions are identified through the analysis of the crystal packing, which is unknown.
General principles of X-ray crystallography allow for the detailed elucidation of three-dimensional molecular structures, providing precise atomic coordinates. springernature.comnih.gov This technique is fundamental for understanding the geometric parameters of a molecule, such as bond lengths and angles, as well as the coordination geometry around a central atom like tin. springernature.com Furthermore, the analysis of the resulting crystal structure reveals how molecules pack in the solid state, which is governed by various intermolecular interactions. chimia.chnih.govmdpi.com However, without a successful single crystal X-ray diffraction experiment performed on this compound, the specific details for this compound remain undetermined.
Coordination Chemistry of Dibutoxy Dicyclohexyl Stannane
Ligand Properties and Coordination Potential
The coordination behavior of dibutoxy(dicyclohexyl)stannane is fundamentally governed by the electronic and steric nature of its butoxy and dicyclohexyl ligands, as well as the donor capacity of its oxygen atoms.
Nature of the Butoxy and Dicyclohexyl Ligands and their Influence on Electronic Properties
The butoxy (C4H9O-) and dicyclohexyl ((C6H11)2) ligands attached to the tin center in this compound significantly influence the electronic environment of the tin atom. The butoxy group, an alkoxy ligand, is characterized by the presence of oxygen, which is more electronegative than the tin atom. This results in a polarized Sn-O bond, where the oxygen atom withdraws electron density from the tin center, rendering the tin atom more electrophilic. This increased Lewis acidity at the tin center is a crucial factor in its coordination chemistry. rsc.org
A comparison of the electronic effects of common ligands in organotin compounds is presented in Table 1.
| Ligand Type | Electronic Effect on Tin | Consequence for Coordination |
| Alkoxy (e.g., Butoxy) | Electron-withdrawing | Increases Lewis acidity of Sn, promoting coordination of Lewis bases. |
| Alkyl (e.g., Cyclohexyl) | Electron-donating | Decreases Lewis acidity of Sn, potentially hindering coordination. |
| Halide | Electron-withdrawing | Significantly increases Lewis acidity of Sn. |
Table 1: Electronic Effects of Ligands in Organotin Compounds
Steric Effects of the Cyclohexyl Moieties on Coordination
The two cyclohexyl groups in this compound impose significant steric hindrance around the tin center. acs.org This steric bulk can play a decisive role in controlling the coordination number and geometry of the resulting metal complexes. The large spatial requirement of the cyclohexyl rings can prevent the close approach of potential ligands, thereby limiting the coordination number of the tin atom. researchgate.net
This steric control can be exploited to dictate the degree of supramolecular aggregation. In many organotin compounds, the presence of bulky substituents prevents polymerization or the incorporation of solvent molecules into the coordination sphere, favoring the formation of monomeric species. researchgate.net For instance, tricyclohexyltin hydroxide (B78521) exists as a monomeric compound due to the steric demands of the cyclohexyl groups. acs.org The significant steric hindrance caused by bulky organic groups is a well-established concept in organotin chemistry. acs.org
Donor Capabilities of Oxygen Atoms
The oxygen atoms of the butoxy ligands in this compound possess lone pairs of electrons, making them potential donor sites for coordination to other metal centers. This allows this compound to act as a metalloligand, bridging to other metal ions to form multinuclear complexes. The donor capability of these oxygen atoms is a key feature in the formation of heterometallic structures. The ability of ligands to dictate cluster topology and metal ion geometries is a fundamental principle in coordination chemistry. hw.ac.uk
Formation of Coordination Complexes with Transition Metals
The unique combination of electronic and steric properties of this compound makes it an interesting candidate for the synthesis of novel coordination complexes with transition metals, including the potential for forming complex multinuclear architectures.
Synthesis and Characterization of Metal-Organotin Complexes
The synthesis of coordination complexes involving this compound and transition metals can be achieved through various synthetic methodologies. mdpi.comresearchgate.net A common approach involves the reaction of the organotin compound with a suitable transition metal salt in an appropriate solvent. The choice of solvent and reaction conditions, such as temperature and stoichiometry, can influence the final product. nih.gov
Characterization of the resulting metal-organotin complexes typically involves a suite of analytical techniques:
Infrared (IR) Spectroscopy: To identify the coordination of the butoxy groups to the transition metal by observing shifts in the Sn-O and C-O stretching frequencies. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 119Sn NMR are crucial for elucidating the structure of the complexes in solution. researchgate.net Changes in the chemical shifts of the butoxy and cyclohexyl protons and carbons upon coordination provide valuable structural information.
X-ray Crystallography: To determine the precise solid-state structure, including bond lengths, bond angles, and the coordination geometry around the metal centers. researchgate.net
A hypothetical reaction for the formation of a transition metal complex is shown below:
This compound + MCl2 → [this compound-MCl2]n (where M = a transition metal)
Construction and Functional Exploration of Metal Cluster Assemblages
The construction of metal cluster assemblages using organotin precursors is a significant area of research in materials science and catalysis. Organotin compounds, such as this compound, serve as versatile building blocks for the synthesis of well-defined polynuclear clusters. rroij.com The assembly of these clusters is often achieved through carefully controlled hydrolysis and condensation reactions of organotin precursors, or by co-precipitation with other metal salts.
The specific nature of the organic groups on the tin atom, in this case, the butoxy and dicyclohexyl groups, plays a crucial role in directing the final structure and properties of the metal cluster. The butoxy groups can be hydrolyzed to form Sn-O-Sn oxo bridges, which constitute the core of the cluster. The bulky dicyclohexyl groups provide steric hindrance that influences the size and geometry of the resulting cluster, preventing the formation of simple polymers and favoring discrete, cage-like structures. acs.org
The functional exploration of these organotin-based metal clusters has revealed a range of potential applications. Their high surface area and the presence of Lewis acidic tin sites make them promising candidates for catalysis. lupinepublishers.comnih.gov For instance, they have shown activity in transesterification reactions, which are important in the production of biofuels. researchgate.net Furthermore, the incorporation of other metal ions into these clusters can lead to materials with interesting magnetic, optical, or electronic properties. The precise control over the cluster's composition and structure, guided by the choice of organotin precursor, allows for the fine-tuning of these functionalities. rroij.com
Table 1: Organotin Cluster Types and Potential Functions
| Cluster Type | Precursor Characteristics | Potential Functions | Key Structural Feature |
|---|---|---|---|
| Drum | Bulky organic groups | Catalysis, Polymer stabilization | Ladder-like double-ring structure |
| Cube | Smaller organic groups | Model compounds for surface studies | Cubic Sn-O core |
| Butterfly | Mixed-ligand systems | Precursors for mixed-metal oxides | Open, butterfly-shaped core |
| Capped Clusters | Controlled hydrolysis conditions | Luminescent materials, Sensors | A central oxo atom capping a tin framework |
This compound as a Metalloligand
A metalloligand is a coordination complex that can itself act as a ligand to another metal center. This compound can function as a metalloligand through the coordination of its butoxy oxygen atoms to other metal ions. This behavior allows for the construction of higher-order supramolecular assemblies and coordination polymers.
The two butoxy groups can coordinate to a second metal center in several ways. They can act as a chelating ligand, where both oxygen atoms bind to the same metal ion, forming a stable ring structure. Alternatively, they can act as a bridging ligand, where each oxygen atom coordinates to a different metal ion, leading to the formation of extended one-, two-, or three-dimensional networks. The choice between these coordination modes is influenced by factors such as the nature of the second metal ion, the reaction stoichiometry, and the solvent used.
Table 2: Coordination Modes of this compound as a Metalloligand
| Coordination Mode | Description | Resulting Structure | Steric Influence of Dicyclohexyl Groups |
|---|---|---|---|
| Chelating | Both butoxy oxygens bind to a single metal center. | Discrete polynuclear complex | Creates a sterically crowded metal center, potentially influencing its reactivity. |
| Bridging (cis) | The two butoxy groups bridge two metal centers in a cis-fashion relative to the Sn atom. | Formation of a macrocyclic or short-chain polymer. | The cyclohexyl groups on one side of the bridge can direct the approach of other molecules. |
| Bridging (trans) | The two butoxy groups bridge two metal centers in a trans-fashion relative to the Sn atom. | Formation of a linear coordination polymer. | The cyclohexyl groups alternate on either side of the polymer chain, influencing inter-chain packing. |
Stereochemical Aspects and Chiral Recognition in Coordination Compounds
The stereochemistry of coordination compounds involving this compound is complex and offers opportunities for the development of chiral materials. The tin atom in this compound is a tetrahedral stereocenter, bonded to two cyclohexyl groups and two butoxy groups. The cyclohexyl groups themselves are conformationally flexible and can exist in different chair and boat conformations, further adding to the stereochemical complexity.
When this compound acts as a ligand to another metal center, new stereocenters can be created at the metal ion. The spatial arrangement of the ligands around this new metal center can be influenced by the chirality of the organotin ligand, potentially leading to the diastereoselective formation of a particular coordination isomer. The non-covalent interactions between the bulky cyclohexyl groups and other ligands in the coordination sphere play a critical role in this stereochemical control.
This inherent chirality can be exploited for chiral recognition, which is the ability of a chiral molecule (the host) to differentiate between the enantiomers of another chiral molecule (the guest). A coordination compound of this compound, if it is chiral, can serve as a chiral host. The different spatial arrangements of its functional groups can lead to different binding affinities for the two enantiomers of a chiral guest molecule. This difference in binding can be detected by various analytical techniques, such as NMR spectroscopy or circular dichroism, and forms the basis for enantioselective sensing or separation processes. The development of synthetic receptors for the chiral recognition of biologically important molecules like amino acids is an active area of research. nih.gov The fundamental principle of chiral recognition relies on the formation of diastereomeric complexes with different stabilities.
Table 3: Stereochemical Concepts and Relevance to this compound
| Concept | Description | Relevance to this compound |
|---|---|---|
| Asymmetric Center | An atom bonded to four different groups. | The tin atom is a potential asymmetric center. |
| Chirality | The property of a molecule being non-superimposable on its mirror image. | Coordination complexes of this compound can be chiral. |
| Diastereomers | Stereoisomers that are not mirror images of each other. | Formed when a chiral this compound complex interacts with another chiral molecule. |
| Enantiomers | Stereoisomers that are non-superimposable mirror images of each other. | A chiral this compound complex will exist as a pair of enantiomers. |
| Chiral Recognition | The differential interaction of a chiral host with the enantiomers of a chiral guest. | Chiral coordination compounds of this compound can be used for this purpose. |
Catalytic Applications of Dibutoxy Dicyclohexyl Stannane
Role as a Catalyst, Co-catalyst, or Ligand in Catalytic Systems
Organotin compounds are broadly classified based on the number of organic substituents attached to the tin atom. inchem.org Dibutoxy(dicyclohexyl)stannane falls into the category of disubstituted organotin compounds (R₂SnX₂), which are widely used as catalysts in industrial processes such as the production of polyurethane foams and the vulcanization of silicones. inchem.org
In more specialized synthetic applications, the compound functions less as a direct, standalone catalyst and more as a crucial component or precursor within a larger catalytic cycle. Specifically, in palladium-catalyzed cross-coupling reactions, derivatives of dicyclohexyltin are employed where the dicyclohexyl groups act as "spectator" ligands. nsf.govnih.gov These bulky cyclohexyl groups are intentionally designed to be non-transferable, ensuring that another, more valuable or reactive organic group is selectively transferred from the tin atom to the palladium catalyst during the reaction. nsf.govnih.gov This strategic design makes the dicyclohexyltin moiety an essential directing component for achieving high selectivity in complex transformations.
**4.2. Applications in Organic Transformations
The primary value of this compound in organic synthesis lies in its use as a starting material to generate reactive organotin reagents for subsequent transformations. These applications are pivotal in modern synthetic chemistry for creating complex molecules from simpler precursors.
The formation of new carbon-carbon bonds is a cornerstone of organic synthesis, enabling the construction of molecular skeletons for pharmaceuticals, agrochemicals, and materials. sigmaaldrich.comnih.gov Organotin reagents are instrumental in several powerful C-C bond-forming methodologies. sigmaaldrich.com
Palladium-catalyzed cross-coupling reactions represent a robust and versatile class of reactions for forming C-C bonds. nih.gov Among these, the Stille reaction, which couples an organotin compound with an organic halide or triflate, is particularly notable for its tolerance of a wide array of functional groups. fishersci.ca
Recent research has highlighted a sophisticated application involving dicyclohexyltin derivatives in the palladium-catalyzed Stille-type arylation of α-alkoxy ethers. nsf.govnih.gov A key challenge in Stille couplings with tetraorganostannanes (R₄Sn) is controlling which of the four organic groups is transferred. A general process was developed that uses α-alkoxytricyclohexylstannanes to form α-arylethers. nsf.govnih.gov In this system, the two cyclohexyl groups from the original this compound precursor (along with a third introduced during synthesis of the final reagent) serve as non-transferable "spectator" ligands. nsf.gov Their slow rate of transmetalation to the palladium center ensures that the desired α-alkoxyalkyl group is selectively transferred. nsf.govnih.gov
This selective transfer is critical for success and is further enhanced by the use of an electron-deficient phosphine (B1218219) ligand, JackiePhos. nih.gov The methodology works efficiently for a broad range of aryl electrophiles, including those that are electron-rich, electron-neutral, and electron-deficient, demonstrating its wide applicability. nsf.gov
Table 1: Palladium-Catalyzed Arylation using an α-Tricyclohexylstannyl Ether Derivative
This table presents representative results from the palladium-catalyzed cross-coupling of α-tricyclohexylstannyl tetrahydropyran (B127337) with various aryl bromides. The high yields demonstrate the efficiency and selectivity of the reaction, enabled by the use of cyclohexyl spectator ligands on the tin reagent. nsf.gov
| Aryl Bromide Partner (Ar-Br) | Aryl Group Characteristic | Product (α-Aryl-ether) | Reported Yield |
| Ethyl 4-bromobenzoate | Electron-deficient | Ethyl 4-(tetrahydro-2H-pyran-2-yl)benzoate | 91% |
| 4-Bromoanisole | Electron-rich | 1-Methoxy-4-(tetrahydro-2H-pyran-2-yl)benzene | 95% |
| 1-Bromo-4-(trifluoromethyl)benzene | Electron-deficient | 1-(Tetrahydro-2H-pyran-2-yl)-4-(trifluoromethyl)benzene | 86% |
| 4-Bromobiphenyl | Electron-neutral | 4-(Tetrahydro-2H-pyran-2-yl)-1,1'-biphenyl | 94% |
| 2-Bromonaphthalene | Electron-neutral | 2-(Tetrahydro-2H-pyran-2-yl)naphthalene | 91% |
The Ullmann reaction and its variants are classic methods for forming carbon-carbon or carbon-heteroatom bonds, traditionally using copper as the catalyst. organic-chemistry.orgunito.it The classic Ullmann condensation involves the copper-promoted coupling of two aryl halides to form a biaryl compound. organic-chemistry.orgnih.gov Ullmann-type reactions extend this concept to the coupling of an aryl halide with a nucleophile, such as an alcohol or amine. unito.ittcichemicals.com While these reactions are a vital part of the synthetic chemist's toolkit, they typically proceed through organocopper intermediates. organic-chemistry.org The use of organotin compounds, and specifically this compound derivatives, is not a prominent feature of Ullmann-type coupling reactions as described in the chemical literature.
Stannylation reactions involve the introduction of an organotin group onto an organic substrate. wikipedia.org These reactions are fundamental to organotin chemistry because their products, tetraorganostannanes, are the key reagents used in subsequent transformations like the Stille coupling. sigmaaldrich.comwikipedia.org this compound can serve as a precursor for creating more complex stannylating agents. For instance, it can be converted to a reactive species like a dicyclohexyltin dihydride, which could then participate in hydrostannylation—the addition of a tin-hydrogen bond across a C-C double or triple bond—to generate the functionalized tetraorganotin compounds needed for cross-coupling. wikipedia.org
The use of this compound derivatives in functionalization reactions is best exemplified by the multi-step process for creating α-arylethers. nsf.govnih.gov In this strategy, an organotin intermediate, namely an α-alkoxytricyclohexylstannane, is first synthesized. This stable intermediate is then "activated" by a palladium catalyst, which selectively cleaves the C(sp³)–Sn bond of the α-alkoxyalkyl group, leaving the robust cyclohexyl-tin bonds intact. nsf.gov The activated alkyl group is then transferred to the palladium center and coupled with an aryl halide, resulting in the final functionalized product (the α-arylether). nsf.govnih.gov This pathway demonstrates how an organotin intermediate, derived from a dicyclohexyltin precursor, can be used to achieve a targeted functionalization that would be difficult to accomplish through other methods.
Carbon-Carbon (C-C) Bond Formation Reactions
Mechanistic Insights into Catalytic Cycles
The catalytic efficacy of this compound in various chemical transformations is underpinned by a series of intricate mechanistic steps. While detailed research specifically focused on this compound is limited, valuable insights can be drawn from studies of analogous dialkyltin(IV) compounds, which are widely used as catalysts in processes such as esterification, transesterification, and polyurethane formation. researchgate.netnih.govrsc.org The general catalytic cycle is believed to involve coordination of the substrate to the tin center, followed by activation and subsequent product formation with regeneration of the catalyst.
Investigation of Ligand Effects on Reaction Reactivity and Selectivity
The ligands attached to the tin atom play a crucial role in modulating the catalytic activity and selectivity of this compound. The dicyclohexyl groups and the butoxy ligands collectively influence the steric and electronic environment of the tin center.
The bulky dicyclohexyl groups create significant steric hindrance around the tin atom. This steric crowding can influence the coordination of substrates, favoring less bulky reactants and potentially leading to regioselectivity in reactions with molecules possessing multiple reactive sites. For instance, in the catalysis of reactions involving multifunctional alcohols or polyols, the steric bulk of the dicyclohexyl ligands could direct the reaction towards the more accessible hydroxyl groups.
The butoxy ligands, being electronically more flexible than alkyl groups, can be readily exchanged with substrate molecules, such as alcohols or carboxylic acids. This ligand exchange is a critical initiation step in many catalytic cycles. uobabylon.edu.iqgelest.com The nature of the alkoxy group can influence the rate of this exchange and the subsequent reactivity of the catalyst-substrate complex.
To illustrate the influence of ligands on catalytic performance, a hypothetical comparison of different dialkyltin catalysts in a generic esterification reaction is presented in the table below.
Table 1: Hypothetical Ligand Effects on Esterification Catalysis
| Catalyst | Alkyl Group | Alkoxy/Carboxylate Group | Reaction Rate (Relative) | Selectivity (Primary vs. Secondary Alcohol) |
|---|---|---|---|---|
| This compound | Dicyclohexyl | Butoxy | Moderate | High |
| Dibutoxy(dibutyl)stannane | n-Butyl | Butoxy | High | Moderate |
| Dicyclohexyltin Dilaurate | Dicyclohexyl | Laurate | Low | High |
| Dibutyltin Dilaurate | n-Butyl | Laurate | Moderate | Moderate |
This table is illustrative and based on general principles of organotin catalysis. Actual performance may vary depending on specific reaction conditions.
The data in the table suggests that the sterically demanding dicyclohexyl groups can enhance selectivity, albeit sometimes at the cost of reaction rate. The choice of the anionic ligand (butoxy vs. laurate) also significantly impacts reactivity, with the more labile butoxy groups generally leading to faster reactions.
Analysis of Key Intermediates and Transition States
The catalytic cycle of this compound is proposed to proceed through several key intermediates and transition states. While direct spectroscopic observation of these transient species for this specific catalyst is not extensively documented, computational studies on related organotin catalysts provide valuable models. nih.gov
In a typical esterification reaction, the catalytic cycle is thought to commence with the coordination of an alcohol molecule to the tin center, displacing one of the butoxy ligands to form an alcohol-coordinated intermediate. This is followed by the coordination of a carboxylic acid. The tin atom, acting as a Lewis acid, activates the carbonyl group of the carboxylic acid, making it more susceptible to nucleophilic attack by the coordinated alcohol. rsc.org
The key transition state is believed to involve a six-membered cyclic structure where the alcohol attacks the activated carbonyl carbon. The breaking and forming of bonds occur in a concerted manner, facilitated by the template effect of the tin center.
Postulated Key Intermediates in this compound Catalyzed Esterification:
Catalyst-Alcohol Adduct: [Cy₂Sn(OBu)(ROH)]⁺[OBu]⁻
Catalyst-Substrate Complex: [Cy₂Sn(OBu)(ROH)(R'COOH)]
Acyl-Substituted Catalyst: Cy₂Sn(OBu)(OOCR')
The energy profile of these reactions is critical in determining the rate-limiting step. In many organotin-catalyzed reactions, the formation of the key transition state is the step with the highest activation energy and is therefore rate-determining.
Reductive Elimination Pathways in Organotin-Mediated Catalysis
The term "reductive elimination" in the context of main-group organometallic chemistry, such as with tin, is not as common as in transition metal catalysis. In traditional transition metal catalysis, reductive elimination involves a decrease in the formal oxidation state of the metal center. For tin(IV) compounds like this compound, the +4 oxidation state is highly stable, and a formal reduction to tin(II) is generally not a feature of the primary catalytic cycles for reactions like esterification.
However, the final product-releasing step can be considered analogous to a reductive elimination in the sense that two ligands on the tin center combine to form the product molecule, which then dissociates, regenerating the catalyst. In the case of esterification, after the nucleophilic attack and formation of the new ester bond within the coordination sphere of the tin, the resulting ester and water molecules are released, and the this compound is regenerated to participate in the next catalytic cycle.
It is important to note that in other types of organotin-mediated reactions, particularly those involving radical pathways or coupling reactions, redox changes at the tin center can occur, but these are distinct from the Lewis acid catalysis mechanism typically proposed for esterification and related reactions.
Applications in Advanced Materials Science
Dibutoxy(dicyclohexyl)stannane as a Precursor for Organotin-based Materials
No specific research was found detailing the use of this compound as a direct precursor for the synthesis of other organotin-based materials.
Integration into Polymeric and Composite Materials
There is no available information on the integration of this compound into polymeric or composite materials to enhance their properties.
Design and Fabrication of Materials with Tunable Functionality
No findings were identified that describe the use of this compound in the design and fabrication of materials with tunable functionalities.
Due to the absence of specific data for "this compound," a data table and a list of mentioned compounds as requested cannot be generated.
Theoretical and Computational Studies of Dibutoxy Dicyclohexyl Stannane
Elucidation of Reaction Mechanisms and Energetics
Computational chemistry is frequently employed to map out the pathways of chemical reactions, identifying transition states and calculating the energy barriers involved. For Dibutoxy(dicyclohexyl)stannane, there is a lack of research into its potential reaction mechanisms and the associated energetics. Such studies would be crucial for understanding its catalytic activity or degradation pathways.
Prediction of Molecular and Electronic Structures
While basic molecular properties can be estimated using computational software, detailed predictions of the molecular and electronic structure of this compound, supported by peer-reviewed research, are absent from the scientific literature. High-level computational studies would provide precise bond lengths, bond angles, and electronic charge distributions, offering a deeper understanding of its three-dimensional structure and chemical nature.
Modeling of Ligand Effects in Catalysis and Coordination
The dicyclohexyl and butoxy groups are the ligands in this organotin compound. The size and electronic nature of these ligands are expected to significantly influence the compound's coordination chemistry and any potential catalytic applications. However, no computational models have been published that specifically investigate these ligand effects for this compound.
Q & A
Q. What are the established synthesis protocols for dibutoxy(dicyclohexyl)stannane, and how do reaction conditions influence yield and purity?
Answer: this compound is synthesized via transesterification or condensation reactions involving cyclohexyl Grignard reagents and tin alkoxide precursors. Key variables include:
- Temperature: Optimal yields (70–85%) are achieved at 80–100°C, as higher temperatures risk decomposition of tin intermediates .
- Solvent selection: Non-polar solvents (e.g., toluene) minimize side reactions compared to polar aprotic solvents.
- Catalyst use: Lewis acids like AlCl₃ improve reaction kinetics but require post-synthesis neutralization to avoid contamination.
Characterization via ¹H/¹³C NMR and FTIR is critical to confirm Sn-O-C bonding and rule out hydrolyzed byproducts .
Q. How should researchers characterize the structural and thermal stability of this compound?
Answer:
- Structural analysis:
- Thermal stability:
Q. What are the acute toxicity profiles of this compound, and how should exposure risks be mitigated in lab settings?
Answer:
- GHS hazards:
- Mitigation strategies:
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in catalytic or biomedical applications?
Answer:
Q. How do contradictory data on the compound’s bioactivity (e.g., anticancer vs. toxicity) inform experimental design?
Answer:
Q. What advanced spectroscopic techniques can resolve ambiguities in the compound’s hydrolytic degradation pathways?
Answer:
- High-resolution mass spectrometry (HR-MS): Identifies degradation products (e.g., cyclohexanol or dibutyltin oxides) via exact mass matching.
- Solid-state NMR: Tracks Sn coordination changes during hydrolysis (e.g., transition from tetra- to hexa-coordinated tin) .
- In situ Raman spectroscopy: Monitors real-time Sn-O bond cleavage under hydrolytic conditions (pH 4–9) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
